molecular formula C14H21NO2 B13388829 Tert-butyl 3-amino-4-phenylbutanoate

Tert-butyl 3-amino-4-phenylbutanoate

Cat. No.: B13388829
M. Wt: 235.32 g/mol
InChI Key: ZIJHIHDFXCNFAA-UHFFFAOYSA-N
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Description

®-tert-Butyl 3-amino-4-phenylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-amino-4-phenylbutanoate typically involves the esterification of ®-3-amino-4-phenylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl 3-amino-4-phenylbutanoate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: ®-tert-Butyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

®-tert-Butyl 3-amino-4-phenylbutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-amino-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

  • ®-Methyl 3-amino-4-phenylbutanoate
  • ®-Ethyl 3-amino-4-phenylbutanoate
  • ®-Propyl 3-amino-4-phenylbutanoate

Comparison: ®-tert-Butyl 3-amino-4-phenylbutanoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and steric interactions. Compared to its methyl, ethyl, and propyl analogs, the tert-butyl derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl 3-amino-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHIHDFXCNFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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